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Compound of Interest

Compound Name: ACP-5862

Cat. No.: B15576088 Get Quote

Technical Support Center: ACP-5862
Pharmacokinetics
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals working with

ACP-5862.

Frequently Asked Questions (FAQs)
Q1: What is ACP-5862 and its relationship to acalabrutinib?

ACP-5862 is the major and pharmacologically active metabolite of acalabrutinib, a Bruton

tyrosine kinase (BTK) inhibitor.[1][2] Following administration, acalabrutinib is metabolized in

the body to form ACP-5862.[3] Both acalabrutinib and ACP-5862 are potent and selective

covalent BTK inhibitors, with ACP-5862 having approximately half the potency of the parent

drug but a similar high kinase selectivity.[3][4][5] Due to its significant presence and activity,

ACP-5862 is considered to contribute to the overall clinical efficacy of acalabrutinib.[1][5]

Q2: What are the key pharmacokinetic characteristics of ACP-5862?

The pharmacokinetics of ACP-5862 have been characterized using a two-compartment model

with first-order elimination.[6][7] The formation of ACP-5862 is directly linked to the clearance

of its parent drug, acalabrutinib.[6] Notably, plasma exposure levels of ACP-5862 are often
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higher than those of acalabrutinib, and it possesses a longer half-life, leading to a mean area

under the curve (AUC) that is approximately two-fold higher than that of the parent drug.[5]

Q3: What is the primary metabolic pathway for the formation and clearance of ACP-5862?

The formation and subsequent metabolism of ACP-5862 are primarily mediated by the

cytochrome P450 enzyme CYP3A4.[1][2][3] This is a critical consideration for potential drug-

drug interactions.

Q4: Has significant variability in ACP-5862 exposure been observed in clinical studies?

Yes, variability in the pharmacokinetics of both acalabrutinib and ACP-5862 has been

documented.[6] A significant portion of this variability is attributed to the absorption of the

parent drug, acalabrutinib.[6][7] However, population pharmacokinetic analyses have shown

that despite this variability, there are no clinically meaningful correlations between the exposure

to acalabrutinib and ACP-5862 and the observed efficacy and safety outcomes.[4][5][8][9] This

has led to the support of a fixed-dose regimen for acalabrutinib.[8]

Troubleshooting Guide
Issue 1: High inter-individual variability in measured ACP-5862 plasma concentrations.

High variability in pharmacokinetic data can be a common challenge.[10][11] The following

steps can help identify the source of variability.

Potential Cause 1: Co-administration of CYP3A4 inhibitors or inducers.

Troubleshooting Steps:

Review subject medication logs for any concomitant medications known to be strong or

moderate inhibitors or inducers of CYP3A4.[4][12]

If co-administration is unavoidable, consider the potential impact on ACP-5862
exposure. Physiologically-based pharmacokinetic (PBPK) modeling can be a useful tool

to predict the magnitude of such drug-drug interactions.[2]

Potential Cause 2: Subject-specific physiological factors.
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Troubleshooting Steps:

Analyze data based on subject characteristics such as health status and Eastern

Cooperative Oncology Group (ECOG) performance status, which have been identified

as significant covariates.[6]

While studies have indicated these factors do not lead to clinically meaningful changes

in exposure, they may contribute to observed variability.[6]

Potential Cause 3: Inconsistencies in sample handling and processing.

Troubleshooting Steps:

Ensure strict adherence to standardized protocols for blood sample collection,

processing, and storage across all study sites and personnel.[13]

Review sample handling records for any deviations that may have occurred.

Issue 2: Unexpectedly low or high ACP-5862 concentrations in a subset of samples.

Potential Cause 1: Issues with the bioanalytical assay.

Troubleshooting Steps:

Verify the performance of the bioanalytical method by re-running quality control samples

at multiple concentration levels.[13]

Investigate potential matrix effects from endogenous components in the biological

samples that could interfere with the quantification of ACP-5862.[13]

Potential Cause 2: Non-adherence to dosing regimen.

Troubleshooting Steps:

In multi-dose studies, implement measures to monitor and encourage patient

compliance with the prescribed dosing schedule.[13]

Potential Cause 3: Co-administration of proton-pump inhibitors (PPIs).
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Troubleshooting Steps:

The co-administration of PPIs has been identified as a significant covariate affecting the

pharmacokinetics of the parent drug, acalabrutinib, which in turn will affect the formation

of ACP-5862.[6]

Data Presentation
Table 1: Population Pharmacokinetic Parameters for ACP-5862

Parameter Value 95% Confidence Interval

Clearance 21.9 L/h 19.5–24.0 L/h

Central Volume of Distribution 38.5 L 31.6–49.2 L

Peripheral Volume of

Distribution
38.4 L 32.3–47.9 L

Data derived from population pharmacokinetic modeling of ACP-5862.[14]

Table 2: In Vitro Metabolic Parameters for ACP-5862 Formation

Parameter Value

Enzyme Responsible CYP3A4

Km (Michaelis constant) 2.78 µM

Vmax 4.13 pmol/pmol CYP3A/min

Intrinsic Clearance 23.6 µL/min per mg

These parameters describe the kinetics of ACP-5862 formation from acalabrutinib mediated by

CYP3A4.[1][3]

Experimental Protocols
Protocol 1: Population Pharmacokinetic Analysis of ACP-5862
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A nonlinear mixed-effects modeling approach was utilized to characterize the pharmacokinetics

of acalabrutinib and ACP-5862.[6] Data from 12 clinical studies involving both healthy subjects

and patients with B-cell malignancies were pooled for the analysis.[6] A total of 2,394 samples

from 304 subjects were available for the ACP-5862 pharmacokinetic analysis.[6] The model for

ACP-5862 was a two-compartment model with first-order elimination.[6] The formation rate of

ACP-5862 was defined as the clearance of acalabrutinib multiplied by the fraction metabolized.

[6] The analysis evaluated the influence of various covariates, including health status, ECOG

performance status, and the co-administration of proton-pump inhibitors.[6]

Protocol 2: In Vitro Characterization of ACP-5862 Metabolism

To identify the enzymes responsible for the formation and metabolism of ACP-5862, reaction

phenotyping was conducted using recombinant cytochrome P450 (rCYP) enzymes.[1][3] These

experiments indicated that CYP3A4 was the primary enzyme involved.[1][3] The kinetic

parameters of ACP-5862 formation, including Km and Vmax, were determined, along with its

intrinsic clearance.[1][3]
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Caption: Metabolic pathway of acalabrutinib to ACP-5862.
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Caption: Troubleshooting workflow for pharmacokinetic data variability.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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